![molecular formula C15H16N2O2 B6427467 2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one CAS No. 2034377-49-4](/img/structure/B6427467.png)
2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one
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Overview
Description
2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one is a complex organic compound that features an indole moiety and a bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which is used to construct the bicyclic framework. The indole moiety can be introduced through a variety of coupling reactions, such as the Pd-catalyzed C-N cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions, including palladium and copper catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde derivatives, while reduction of the bicyclic structure can yield simpler bicyclic compounds .
Scientific Research Applications
2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, it may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the indole moiety and have been studied for their anticancer properties.
N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives: These compounds also feature an indole structure and have shown significant biological activities.
Uniqueness
What sets 2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one apart is its unique bicyclic structure combined with the indole moiety, which provides a distinct set of chemical and biological properties. This combination allows for a wide range of modifications and applications, making it a versatile compound in various fields of research .
Biological Activity
2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one, a compound with a complex bicyclic structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features an indole moiety linked to a bicyclic structure containing both oxygen and nitrogen atoms. Its molecular formula is C12H14N2O2, and it has a molecular weight of approximately 218.25 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄N₂O₂ |
Molecular Weight | 218.25 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not available |
The biological activity of this compound is attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Notably, it has been observed to modulate the GABAergic system, which plays a crucial role in neurotransmission and could influence conditions such as anxiety and epilepsy.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines:
The compound's mechanism involves inducing apoptosis through the activation of caspase pathways, which are critical for programmed cell death.
Neuroprotective Effects
In neuropharmacological assessments, this compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. It appears to enhance the expression of neuroprotective factors like BDNF (Brain-Derived Neurotrophic Factor), which is vital for neuronal survival and growth.
Case Study 1: Anticancer Activity
A study conducted on the efficacy of this compound against breast cancer cells highlighted its ability to inhibit cell proliferation significantly. The researchers reported that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent for breast cancer treatment .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of the compound in models of neurodegenerative diseases. The results indicated that it could reduce neuronal apoptosis and inflammation markers in vitro, supporting its potential use in treating conditions like Alzheimer's disease .
Properties
IUPAC Name |
2-indol-1-yl-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(17-8-13-7-12(17)10-19-13)9-16-6-5-11-3-1-2-4-14(11)16/h1-6,12-13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOMKVZUAISDCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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